![molecular formula C11H16O B063785 Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 188716-53-2](/img/structure/B63785.png)
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a bicyclic ketone that is commonly used as a starting material for the synthesis of various organic compounds.2.1]hept-5-en-2-yl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has numerous scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) is not well understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats. Additionally, Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its ease of synthesis. Additionally, it has been found to have a low toxicity profile, making it a potentially safe candidate for further drug development. However, one of the limitations of using Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are numerous future directions for the scientific research of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI). One potential direction is the development of new drugs for the treatment of various diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) and its potential applications in other areas of research, such as agriculture and fragrance production.
Synthesemethoden
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. This reaction leads to the formation of Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI) as the primary product.
Eigenschaften
CAS-Nummer |
188716-53-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(2,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h4-5,7,9-10H,6H2,1-3H3 |
InChI-Schlüssel |
DOMKHMJEJLPGQQ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
Kanonische SMILES |
CC1C2CC(C1(C)C(=O)C)C=C2 |
Synonyme |
Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



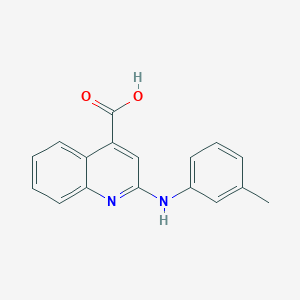

![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

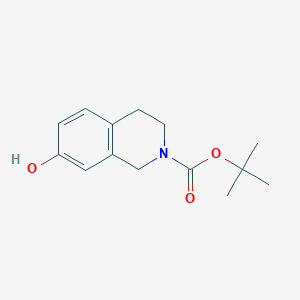

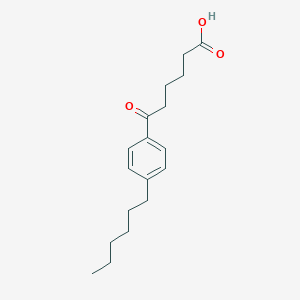
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
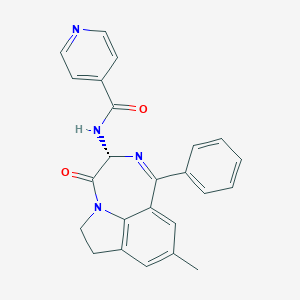
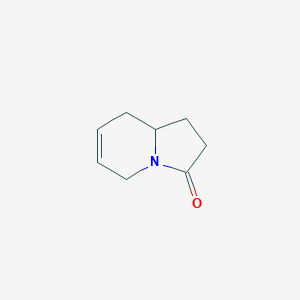
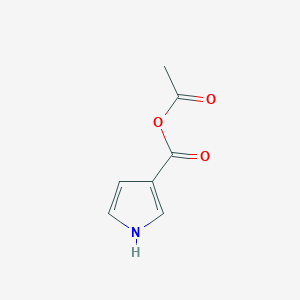
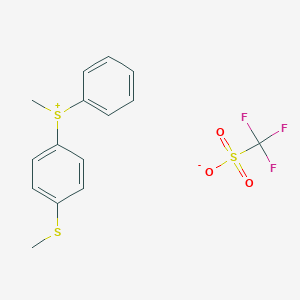
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
